Metrizoic Acid

Description

This compound is a molecule used as a contrast medium. It present a higher risk of allergic reactions due to its high osmolality. Its approval has been discontinued by the FDA. One study in 1976 demonstrated that this compound, when used for cardiac angiography, was well tolerated. A total of 10, 000 injections were administered to 2,028 patients undergoing angiocardiographic procedures over a three-year period. With two exceptions, all complications occurred during injection of the right coronary artery. Seven cases of ventricular fibrillation, and 5 of significant bradycardia/asystole, were associated with this compound injection. In general, the drug was well tolerated by patients during cardiac examinations.

This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

A diagnostic radiopaque that usually occurs as the sodium salt.

See also: Acetrizoic Acid (related); Metrizamide (related); Metrizoate Sodium (narrower) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

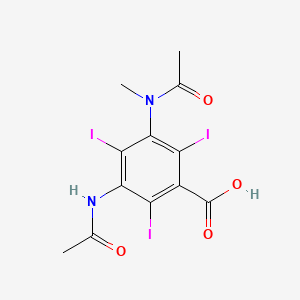

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGDNPWHMNJRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023311 | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-45-7 | |

| Record name | Metrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrizoic Acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM1N99QR1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Metrizoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is a tri-iodinated benzoic acid derivative formerly used as a radiographic contrast agent.[1] Its high iodine content results in the attenuation of X-rays, providing enhanced visualization of internal structures such as blood vessels and the urinary tract.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals in drug development and related scientific fields. While this compound has been largely superseded by newer, lower-osmolality contrast agents, its well-defined chemical structure and properties make it a valuable case study in the development of diagnostic pharmaceuticals.

Chemical and Physical Properties

This compound is a white, crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C12H11I3N2O4 | [4] |

| Molecular Weight | 627.94 g/mol | |

| Melting Point | 281-282 °C | |

| Water Solubility | 0.0877 mg/mL (Predicted) | |

| Solubility in DMSO | Soluble | |

| pKa (Strongest Acidic) | 2.16 (Predicted) | |

| logP | 2.18 (ALOGPS, Predicted) | |

| Appearance | Solid | |

| Color | White |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, based on standard laboratory practices for compounds of this nature, the following methodologies would be appropriate.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range. A sharp melting point range is indicative of high purity.

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of a compound.

Protocol:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the saturated aqueous solution is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Protocol:

-

A known concentration of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol for sparingly soluble compounds.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Protocol:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is achieved, allowing the compound to partition between the two phases.

-

The n-octanol and water phases are separated.

-

The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of pharmaceutical compounds.

Protocol:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. The pH of the aqueous phase may be adjusted to ensure the analyte is in a single ionic form.

-

Standard and Sample Preparation: A standard solution of this compound of known concentration and a solution of the sample to be analyzed are prepared in a suitable solvent.

-

Chromatographic Conditions: A C18 column is commonly used for the separation of non-polar to moderately polar compounds. The column is equilibrated with the mobile phase.

-

Injection and Elution: A specific volume of the sample solution is injected into the HPLC system. The components of the sample are separated based on their hydrophobicity as they pass through the column. A gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve better separation of impurities.

-

Detection: The eluted components are detected using a UV detector at a wavelength where this compound exhibits strong absorbance.

-

Data Analysis: The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic pathway for this compound.

Mechanism of Action as a Radiographic Contrast Agent

This compound does not exert its diagnostic effect through interaction with a specific biological signaling pathway. Instead, its utility as a contrast agent is based on its physical property of X-ray attenuation. The high atomic number of the three iodine atoms in the molecule leads to a high electron density, which effectively absorbs X-rays. When administered, this compound increases the X-ray attenuation of the tissues or fluids in which it is distributed, thereby enhancing the contrast in the resulting radiographic image.

The following diagram illustrates the general workflow of using this compound as a contrast agent.

Caption: Mechanism of action of this compound as a contrast agent.

Physicochemical Characterization Workflow

The comprehensive physicochemical characterization of a pharmaceutical compound like this compound is a critical step in its development. The following diagram outlines a general workflow for this process.

Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The compiled data, including molecular characteristics, solubility, pKa, and logP, offer valuable information for researchers. While specific experimental protocols for this compound are not widely published, this guide has outlined standard and appropriate methodologies for their determination. The visualizations provided for its synthesis, mechanism of action, and characterization workflow serve to further elucidate the key aspects of this compound. Although no longer in widespread clinical use, the study of this compound's properties remains relevant for the understanding and development of iodinated contrast agents and other pharmaceutical compounds. Further experimental validation of the predicted physicochemical parameters would be beneficial for a more complete understanding of this molecule.

References

In Vitro Mechanism of Action of Metrizoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metrizoic acid, a first-generation ionic, high-osmolality iodinated radiocontrast medium, has been historically utilized for diagnostic imaging procedures such as angiography and urography. While its primary function is based on the attenuation of X-rays by its iodine atoms, its in vitro interactions at a cellular and molecular level are of significant interest, particularly concerning its cytotoxic effects. This technical guide provides an in-depth analysis of the in vitro mechanism of action of this compound, focusing on its cellular toxicity which is largely attributed to its high osmolality. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated cellular processes and experimental workflows. Although specific molecular targets and signaling pathways for this compound remain largely uncharacterized, this guide consolidates the available evidence on its in vitro cellular effects.

Introduction

This compound is a tri-iodinated benzoic acid derivative.[1] Its efficacy as a contrast agent is derived from the high atomic number of iodine, which effectively absorbs X-rays, creating a contrast in radiographic images.[1] However, its clinical use has been largely discontinued due to a higher risk of adverse effects, such as allergic reactions and cardiovascular events, compared to newer, low-osmolality contrast media.[1][2] These adverse effects are primarily linked to its high osmolality, which can be up to five to eight times that of plasma.[3] This hyperosmolarity is a key driver of its in vitro cytotoxic effects. This whitepaper will delve into the known in vitro cellular mechanisms of this compound, with a focus on its impact on cell viability and integrity.

Core Mechanism of Action: Osmolality-Induced Cytotoxicity

The principal in vitro mechanism of action of this compound, beyond its physical property of X-ray attenuation, is the induction of cellular stress and toxicity due to its high osmolality. When cells are exposed to a hyperosmotic environment created by high concentrations of this compound, a rapid efflux of water occurs from the intracellular to the extracellular space. This leads to cell shrinkage, alterations in cell membrane integrity, and disruption of cellular functions, ultimately triggering apoptotic and necrotic cell death pathways.

Effects on Renal Tubular Cells

The kidneys are a primary target for the toxic effects of iodinated contrast media. In vitro studies on renal tubular cells have demonstrated the cytotoxic effects of high-osmolality agents like this compound.

Table 1: Comparative Cytotoxicity of Iodinated Contrast Media on Renal Tubular Cells (LLC-PK1) In Vitro

| Contrast Agent Class | Example Agent(s) | Concentration | Assay | Key Findings | Reference |

| High-Osmolality Ionic | Meglumine/Ca Metrizoate, Meglumine/Na Diatrizoate | Not specified | Chromium-51 Release | Significantly higher cytotoxicity compared to non-ionic agents. | |

| Low-Osmolality Non-ionic | Iomeprol | 62.5 mmol/L | MTT Assay | Inhibition of MTT conversion to 69% of control. | |

| Gadolinium-based | Gadopentetate dimeglumine, Gadobenate dimeglumine | 62.5 mmol/L | MTT Assay | Stronger inhibition of MTT conversion (63% and 64% of control, respectively) compared to iomeprol. | |

| Gadolinium-based | Gadopentetate dimeglumine | 125 mmol/L | Trypan Blue Exclusion | 57% dead cells. | |

| Low-Osmolality Non-ionic | Iomeprol | 125 mmol/L | Trypan Blue Exclusion | 19% dead cells. | |

| Gadolinium-based | Gadopentetate dimeglumine, Gadobenate dimeglumine | 125 mmol/L | Apoptosis/Necrosis Assay | Induced more necrosis and apoptosis compared to iomeprol. |

Effects on Endothelial Cells

The vascular endothelium is another critical interface for intravenously administered contrast agents. In vitro studies have shown that high-osmolality contrast media can induce endothelial cell damage.

Table 2: Effects of Iodinated Contrast Media on Human Endothelial Cells In Vitro

| Contrast Agent Class | Example Agent(s) | Concentration | Exposure Time | Assay | Key Findings | Reference |

| High-Osmolality Ionic | Meglumine/Ca Metrizoate, Meglumine/Na Diatrizoate | 200 & 300 mg I/ml | 10 minutes | Chromium-51 Release | Up to six times more chromium-51 release compared to the least toxic non-ionic agent. | |

| Low-Osmolality Non-ionic | Iohexol, Iopamidol, Metrizamide | 300 mg I/ml | 10 minutes | Chromium-51 Release | Chromium-51 release rate was almost equal to or lower than that of 0.9% saline. | |

| Low-Osmolality Non-ionic | Ioversol | 12.5 - 50.0 mgI/ml | Not specified | Apoptosis Assay | Notable increase in the percentage of total apoptotic cells. | |

| Various | Iopamiro 370, Ultravist 370, Visipaque 320, Optiray 350 | 50 mgI/ml | Not specified | Cell Viability | 50% reduction in cell viability of human peripheral blood mononuclear cells. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro assays used to assess the cytotoxicity of this compound and other iodinated contrast media.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed renal tubular cells (e.g., LLC-PK1) or endothelial cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound and control solutions (e.g., iso-osmolar mannitol, other contrast agents). Remove the culture medium and expose the cells to the test solutions for a defined period (e.g., 24 hours).

-

MTT Incubation: After the treatment period, remove the test solutions and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate the plate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the absorbance of untreated control cells.

Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

-

Cell Treatment: Culture cells in appropriate culture vessels and treat with this compound or control solutions as described for the MTT assay.

-

Cell Harvesting: After treatment, detach the cells from the culture surface using trypsin-EDTA.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.

-

Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Chromium-51 Release Assay for Cell Membrane Damage

This radiometric assay quantifies cell membrane damage by measuring the release of a radioactive label from pre-labeled cells.

Protocol:

-

Cell Labeling: Incubate cultured endothelial cells with Na2(51Cr)O4 for a specified period to allow for cellular uptake of the radioactive chromium.

-

Washing: Wash the cells multiple times with a buffered salt solution to remove unincorporated 51Cr.

-

Compound Exposure: Expose the labeled cells to this compound or control solutions for a short duration (e.g., 10 minutes) to simulate in vivo exposure.

-

Supernatant Collection: After exposure, collect the supernatant from each well.

-

Cell Lysis: Lyse the remaining cells in the wells with a detergent solution to determine the maximum possible 51Cr release.

-

Radioactivity Measurement: Measure the radioactivity in the supernatant and the cell lysate using a gamma counter.

-

Data Analysis: Calculate the percentage of specific 51Cr release as an indicator of cell membrane damage.

Visualizations: Signaling Pathways and Workflows

While a specific signaling pathway for this compound has not been elucidated, the following diagrams illustrate the conceptual mechanism of osmolality-induced cytotoxicity and a typical experimental workflow for its in vitro assessment.

References

Spectroscopic Analysis of Metrizoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |

| Synonyms | Metrizoate |

| CAS Number | 1949-45-7[1] |

| Molecular Formula | C12H11I3N2O4[1] |

| Molecular Weight | 627.94 g/mol [1] |

| Appearance | Solid powder[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Metrizoic Acid, both ¹H and ¹³C NMR are critical for confirming its structure.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic proton, the N-H proton, and the various methyl protons. Due to the highly substituted and electron-withdrawing nature of the benzene ring, the single aromatic proton is expected to be significantly deshielded. The protons of the acetyl and N-methyl groups will appear in the aliphatic region.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 8.0 - 8.5 | Singlet | 1H |

| N-H (amide) | 9.0 - 10.0 | Singlet | 1H |

| COOH | 11.0 - 13.0 | Broad Singlet | 1H |

| N-CH₃ | ~3.3 | Singlet | 3H |

| CO-CH₃ (acetamide) | ~2.2 | Singlet | 3H |

| CO-CH₃ (N-methylacetamide) | ~2.1 | Singlet | 3H |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the this compound molecule. The carbonyl carbons of the carboxylic acid and amide groups are expected at the downfield end of the spectrum. The iodinated aromatic carbons will have characteristic chemical shifts.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Amides) | 168 - 172 |

| Aromatic C-I | 90 - 110 |

| Aromatic C-N | 135 - 150 |

| Aromatic C-COOH | 130 - 140 |

| N-CH₃ | ~35 |

| CO-CH₃ | ~25 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is soluble in DMSO[1]). The concentration should be adjusted to obtain a good signal-to-noise ratio.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, longer relaxation delays may be needed for quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorptions: The IR spectrum of this compound will be complex but should show characteristic absorptions for the O-H of the carboxylic acid, N-H of the amide, and C=O of the carboxylic acid and amide groups.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Amide) | 3200 - 3400 | Medium |

| C-H (Aromatic/Alkyl) | 2850 - 3100 | Medium-Weak |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Amide) | 1650 - 1690 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1200 - 1350 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

FTIR-ATR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the aromatic ring in this compound.

Expected Absorptions: The benzene ring and its substituents constitute the chromophore in this compound. The electronic transitions are expected to result in absorption bands in the UV region. For the closely related Diatrizoic acid, a UV spectrum in water shows a maximum absorption at 238 nm. A similar absorption maximum is expected for this compound.

| Parameter | Expected Value |

| λmax | ~238 nm |

| Molar Absorptivity (ε) | Not available, but expected to be in the range of 10,000 - 20,000 L·mol⁻¹·cm⁻¹ |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

-

Perform serial dilutions to prepare a series of standard solutions of lower concentrations.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Record the absorbance spectra of the standard solutions from approximately 200 to 400 nm.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax).

-

If desired, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) according to the Beer-Lambert law.

-

UV-Vis Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Expected Fragmentation: In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected. A Certificate of Analysis for this compound reports an M+H value of 628.8.

| Ion | Expected m/z | Observed m/z |

| [M+H]⁺ | 628.94 | 628.8 |

Under electron ionization (EI), fragmentation would be more extensive. Likely fragmentation pathways would involve the loss of the carboxylic acid group, acetyl groups, and potentially iodine atoms.

Potential Fragments (EI):

-

M - COOH: Loss of the carboxylic acid group.

-

M - CH₂CO: Loss of a ketene from an acetyl group.

-

M - I: Loss of an iodine atom.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with liquid chromatography and mass spectrometry (e.g., acetonitrile/water mixture).

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

-

LC Separation (Optional but Recommended):

-

Inject the sample onto a suitable reverse-phase column (e.g., C18).

-

Elute with a gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid to promote protonation.

-

-

MS Acquisition:

-

The eluent from the LC is directed into the ESI source.

-

Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

LC-MS Experimental Workflow

Conclusion

The spectroscopic analysis of this compound relies on a combination of NMR, IR, UV-Vis, and mass spectrometry to confirm its identity and purity. While a complete set of publicly available, assigned experimental data is limited, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous compounds. The experimental protocols outlined in this guide provide a framework for researchers to obtain high-quality spectroscopic data for this compound, enabling its effective characterization in a research or drug development setting.

References

Understanding the Osmolality of Metrizoic Acid Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is an ionic, monomeric iodinated contrast agent that has been used in diagnostic imaging procedures such as angiography and urography.[1][2] A key physicochemical property of this compound, and indeed all iodinated contrast media, is its osmolality. Osmolality refers to the concentration of osmotically active particles in a solution and is a critical factor in the physiological tolerance of contrast agents.[3][4] this compound is classified as a high-osmolality contrast medium (HOCM), meaning its solutions have an osmolality significantly higher than that of blood plasma (approximately 290 mOsm/kg H₂O).[1] This high osmolality is associated with a greater incidence of adverse effects compared to lower osmolality agents.

This technical guide provides an in-depth exploration of the osmolality of solutions related to high-osmolality contrast media. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize data from analogous high- and low-osmolality contrast agents to provide a comprehensive understanding of the principles and ranges of osmolality in these solutions. The guide will cover quantitative data, detailed experimental methodologies for osmolality measurement, and visual representations of key concepts and workflows.

Quantitative Data: Osmolality of Iodinated Contrast Media

The osmolality of an iodinated contrast medium solution is directly related to its concentration. The following table presents representative osmolality values for a high-osmolality contrast medium (a mixture of diatrizoate meglumine and diatrizoate sodium) and a low-osmolality contrast medium (iopamidol) at various iodine concentrations. This data serves to illustrate the typical osmolality ranges for these classes of contrast agents.

| Contrast Agent Class | Compound(s) | Iodine Concentration (mg I/mL) | Osmolality (mOsm/kg H₂O) |

| High-Osmolality (HOCM) | Diatrizoate Meglumine & Diatrizoate Sodium | 367 | ~1940 |

| Low-Osmolality (LOCM) | Iopamidol | 200 | 413 |

| Iopamidol | 250 | 524 | |

| Iopamidol | 300 | 616 | |

| Iopamidol | 370 | 796 |

Data for Diatrizoate Meglumine & Diatrizoate Sodium is derived from a solution containing 660 mg of diatrizoate meglumine and 100 mg of diatrizoate sodium per mL. Data for Iopamidol is from various commercially available formulations.

Relationship Between Concentration and Osmolality

The osmolality of iodinated contrast media is a function of the number of particles in solution. High-osmolality agents are typically ionic monomers that dissociate into a cation and an anion in solution, leading to a higher number of particles per iodine atom. Low-osmolality agents are often non-ionic monomers or ionic dimers, which result in fewer particles in solution for a given iodine concentration. The following diagram illustrates this fundamental relationship.

Experimental Protocol: Osmolality Measurement

The determination of osmolality is a crucial step in the characterization of contrast media solutions. The most common and accurate method for this measurement is freezing point depression osmometry.

Principle of Freezing Point Depression Osmometry

The freezing point of a solvent is depressed when a solute is dissolved in it. This depression of the freezing point is a colligative property, meaning it is proportional to the number of solute particles in the solution, not the nature of the particles. An osmometer measures this change in freezing point to calculate the osmolality of the sample.

Generalized Experimental Protocol

-

Instrument Calibration:

-

Calibrate the freezing point osmometer using at least two standard solutions of known osmolality that bracket the expected osmolality of the test sample.

-

Follow the manufacturer's instructions for the specific osmometer model being used.

-

-

Sample Preparation:

-

Ensure the this compound solution (or analogous contrast medium solution) is at room temperature and well-mixed.

-

If the sample contains any particulate matter, it should be centrifuged to prevent premature crystallization during the measurement.

-

-

Measurement Procedure:

-

Using a clean, disposable sample tube or pipette tip, draw a precise volume of the sample as specified by the instrument manufacturer.

-

Place the sample into the osmometer's measurement chamber.

-

Initiate the measurement cycle. The instrument will supercool the sample below its freezing point.

-

A controlled crystallization is induced, and the heat of fusion raises the sample's temperature to its freezing point.

-

The instrument's thermistor measures this equilibrium temperature.

-

-

Data Analysis:

-

The osmometer calculates the osmolality of the sample based on the measured freezing point depression and the calibration data.

-

Record the osmolality reading, typically in mOsm/kg H₂O.

-

Perform multiple readings for each sample to ensure reproducibility and report the average value.

-

-

Quality Control:

-

Run quality control samples with known osmolalities at regular intervals to verify the instrument's performance.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the osmolality of a contrast agent solution using a freezing point depression osmometer.

Conclusion

References

The Historical Development of Metrizoic Acid: A Technical Overview for Researchers

Metrizoic acid, a first-generation ionic monomeric contrast agent, played a significant role in the advancement of medical imaging. This in-depth technical guide explores its core historical development, from its chemical synthesis to its clinical application and eventual decline in use due to the advent of safer alternatives.

Developed by the Norwegian pharmaceutical company Nyegaard & Co., this compound, marketed under the trade name Isopaque, emerged as a key player in X-ray diagnostics.[1] As a fully substituted tri-iodinated benzene ring compound, it provided the necessary radiodensity for visualizing internal structures.[1] However, its high osmolality, a characteristic of early ionic contrast media, was associated with a higher incidence of adverse reactions, ultimately leading to its discontinuation in many regions, including by the U.S. Food and Drug Administration (FDA).[2][3] This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the scientific journey of this compound.

Physicochemical Properties

This compound is a derivative of benzoic acid with three iodine atoms attached to the benzene ring, which are responsible for its radiopaque properties. Its chemical structure and properties are summarized in the table below. The high osmolality of this compound solutions was a direct consequence of its ionic nature, contributing to a greater disruption of physiological homeostasis compared to later-developed non-ionic agents.

| Property | Value | Source |

| Chemical Formula | C12H11I3N2O4 | [2] |

| Molar Mass | 627.943 g/mol | |

| IUPAC Name | 3-(acetylamino)-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid | |

| Iodine Content | 370-440 mg/mL | |

| Osmolality | ~2100 mOsm/kg | |

| Viscosity (37 °C) | 3.4 cP | |

| Melting Point | 281-282 °C | |

| pKa (predicted) | 2.16 | |

| Water Solubility (predicted) | 0.0877 mg/mL |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3,5-diacetamidobenzoic acid. The following is a general outline of the synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid

This precursor is synthesized by the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of stabilized iodine chloride (ICl). The acidic medium facilitates the hydrolysis of one acetamido group from the starting material, 3,5-diacetamidobenzoic acid, followed by rapid and selective iodination at the 2, 4, and 6 positions of the benzene ring. This method is designed to produce the desired tri-iodinated product with minimal formation of di-iodinated impurities.

Step 2: N-alkylation and Acetylation to form this compound

The prepared 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is then converted to this compound. This involves an N-alkylation step, specifically methylation, followed by acetylation. Treatment with dimethyl sulphate under alkaline conditions introduces a methyl group to the amino substituent. Subsequent treatment with acetic anhydride under strongly acidic conditions acetylates the newly formed secondary amine, yielding this compound.

Caption: Synthetic pathway of this compound.

Preclinical and Clinical Development

The evaluation of this compound involved both preclinical animal studies and extensive clinical trials in humans. These studies aimed to establish its efficacy as a contrast agent and to characterize its safety profile.

Preclinical Evaluation

Clinical Trials

Cardiac Angiography (1976)

A significant clinical investigation into the use of this compound (as Isopaque Coronar) for cardiac angiography was published in 1976 by Nitter-Hauge and Enge.

-

Experimental Protocol: Over a three-year period, 10,000 injections of this compound were administered to 2,028 patients undergoing angiocardiographic procedures. The study monitored for complications associated with the injection of the contrast medium.

-

Results: The study reported that this compound was generally well-tolerated. However, a number of complications were observed, almost exclusively during injection into the right coronary artery. These included seven cases of ventricular fibrillation and five cases of significant bradycardia/asystole.

Contrast-Enhanced Brain CT (1983)

A randomized, double-blind study by Holtås, Cronqvist, and Renaa in 1983 compared this compound (as Isopaque Cerebral) with the then-new non-ionic contrast agent, iohexol, for cranial computed tomography (CT).

-

Experimental Protocol: The study included 210 patients, with 105 receiving this compound and 105 receiving iohexol intravenously for contrast enhancement. The researchers monitored for adverse reactions and compared the enhancement efficiency of the two agents.

-

Results: No serious adverse reactions were reported in either group. However, minor reactions, primarily of an allergic type, were more frequent in the this compound group, with ten patients experiencing reactions compared to only one in the iohexol group. The study found no difference in the contrast enhancement efficiency between the two agents.

| Clinical Study | Indication | Number of Patients | Key Findings |

| Nitter-Hauge & Enge (1976) | Cardiac Angiography | 2,028 | Generally well-tolerated, but complications including ventricular fibrillation and bradycardia/asystole were observed, primarily with right coronary artery injections. |

| Holtås et al. (1983) | Brain CT | 105 (in this compound group) | No serious reactions, but a higher incidence of minor allergic-type reactions compared to the non-ionic agent iohexol. No difference in enhancement efficiency. |

Mechanism of Action and Adverse Effects

The primary mechanism of action for this compound as a contrast agent is the attenuation of X-rays by its three iodine atoms. This property increases the density of the tissues and fluids where it is distributed, allowing for enhanced visualization on radiographic images.

The adverse effects associated with this compound are largely attributed to the high osmolality of its solutions. The hyperosmolar nature of the contrast medium can lead to a range of physiological disturbances.

Signaling Pathway for High Osmolality-Induced Adverse Reactions

The high osmolality of ionic contrast media like this compound can directly stimulate mast cells and basophils, leading to the release of histamine and other vasoactive mediators. This is a non-IgE-mediated mechanism, often referred to as an anaphylactoid reaction. The influx of a hypertonic solution into the bloodstream causes a rapid shift of water from the intracellular to the extracellular space, which can induce cellular stress and trigger these inflammatory pathways.

Caption: High osmolality-induced adverse reaction pathway.

Commonly reported side effects of this compound and other high-osmolar contrast media include:

-

Urticaria (hives)

-

Headache

-

Nausea and vomiting

-

Dizziness

-

Hypotension

-

Minor electrocardiographic changes such as tachycardia and bradycardia

Conclusion

This compound was an important milestone in the development of radiographic contrast agents, enabling significant advancements in diagnostic imaging. Its history underscores the critical role of physicochemical properties, particularly osmolality, in the safety and tolerability of intravascularly administered drugs. The transition from high-osmolality ionic agents like this compound to lower-osmolality and non-ionic agents represents a major step forward in improving patient safety in medical imaging. The detailed examination of its synthesis, clinical evaluation, and mechanism of adverse effects provides valuable insights for researchers and professionals involved in the ongoing development of new and improved diagnostic agents.

References

The Solubility Profile of Metrizoic Acid: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals detailing the solubility of the ionic contrast agent Metrizoic Acid in various laboratory solvents. This document provides available quantitative data, a detailed experimental protocol for solubility determination, and a visual workflow to guide laboratory practice.

This compound is an iodinated benzoic acid derivative, historically used as a high-osmolality ionic X-ray contrast medium. Understanding its solubility is critical for its formulation, in-vitro testing, and analytical development. Due to its chemical structure—a tri-iodinated benzoic acid core—its solubility is influenced by the polarity of the solvent, the acidic nature of the carboxylic group, and the presence of amide functionalities.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents, primarily Dimethyl Sulfoxide (DMSO) and complex aqueous-based systems designed for in vivo administration. The available quantitative data is summarized in the table below. It is important to note that values from different suppliers can vary, potentially due to differences in the purity of the compound, the specific experimental conditions used, and whether the material is in its acid or salt form.

| Solvent/System | Temperature | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 31.25 mg/mL[1][2] | 49.77 mM[1][2] | Requires sonication to dissolve. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 65.6 mg/mL | 104.51 mM | - |

| Water (Predicted) | Not Specified | 0.0877 mg/mL | 0.14 mM | This is a computationally predicted value. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.08 mg/mL | ≥ 3.31 mM | Clear solution obtained. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 mg/mL | ≥ 3.31 mM | Clear solution obtained. |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.08 mg/mL | ≥ 3.31 mM | Clear solution obtained. |

Qualitative data for structurally related tri-iodobenzoic acid derivatives suggest limited solubility in polar solvents like water and better solubility in some non-polar organic solvents such as dichloromethane. One analogue, 2,3,5-Triiodobenzoic acid, is reported to be soluble in methanol at a concentration of 5%.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in a laboratory solvent, based on the widely accepted shake-flask method. This protocol is designed to provide accurate and reproducible results.

1. Materials and Equipment:

-

This compound (solid powder, purity >98%)

-

Selected laboratory solvent (e.g., ethanol, methanol, acetonitrile, water) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Micropipettes

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial. For a preliminary test, start with approximately 20-30 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being optimal to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid at the bottom of each vial.

-

Stop the shaker and allow the solid to settle for at least 30 minutes.

-

Carefully withdraw a known volume of the supernatant using a micropipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Alternatively, the samples can be centrifuged at high speed (e.g., 10,000 x g for 15 minutes) and the supernatant carefully collected.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

-

Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

3. Data Reporting:

-

Report the average solubility value from at least three replicate experiments, along with the standard deviation.

-

Clearly state the solvent used, the temperature of equilibration, and the analytical method employed for quantification.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

References

Metrizoic Acid: A Technical Guide to Stability and Storage for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage conditions for Metrizoic Acid, a tri-iodinated benzoic acid derivative formerly used as a radiographic contrast agent. Understanding the stability profile of this compound is critical for ensuring the integrity of research samples and the reliability of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Chemical Stability and Recommended Storage

This compound is a stable compound under recommended storage conditions.[1] However, its stability can be influenced by factors such as temperature, light, and pH. For research purposes, adherence to appropriate storage protocols is essential to maintain its chemical integrity.

Storage of Solid this compound

The solid, powdered form of this compound is relatively stable and has a longer shelf life compared to its solutions. To ensure long-term stability, it should be stored in a cool, dry, and dark environment.

Table 1: Recommended Storage Conditions and Shelf Life for Solid this compound

| Storage Condition | Temperature | Shelf Life |

| Long-term | -20°C | >2 years[2] |

| Short-term | 0 - 4°C | Days to weeks[2] |

It is crucial to keep the container tightly sealed and protected from direct sunlight and sources of ignition.[1]

Storage of this compound Solutions

This compound is often used in research as a solution, typically prepared in Dimethyl Sulfoxide (DMSO). Solutions are more susceptible to degradation than the solid form. It is highly recommended to prepare working solutions fresh on the day of use.[3] If stock solutions need to be stored, they should be kept at low temperatures.

Table 2: Recommended Storage Conditions and Shelf Life for this compound in Solvent

| Storage Condition | Temperature | Shelf Life |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation mechanisms for similar pharmaceutical compounds, particularly carboxylic acid derivatives, can be inferred. The primary degradation pathways for such molecules typically include hydrolysis, oxidation, and photolysis.

Hydrolysis

Hydrolysis is a common degradation pathway for molecules containing amide and carboxylic acid functional groups, both of which are present in this compound. This process involves the cleavage of chemical bonds by the addition of water and can be catalyzed by acidic or basic conditions. For this compound, hydrolysis could potentially lead to the cleavage of the amide linkages.

Oxidation

Oxidative degradation can occur when the molecule is exposed to oxidizing agents or atmospheric oxygen. While specific oxidative degradation products of this compound are not well-documented, similar compounds can undergo oxidation, potentially affecting the functional groups attached to the benzene ring.

Photolysis

Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation. This process can lead to the formation of degradation products and a loss of potency. Therefore, it is crucial to protect this compound from light during storage and handling.

The following diagram illustrates the potential degradation pathways for a generic benzoic acid derivative, which can be considered analogous to this compound in the absence of specific data.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in a research setting, it is advisable to perform stability-indicating studies. Forced degradation studies are a common approach to identify potential degradation products and establish the stability of a compound under various stress conditions.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient for the development of stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Hydrolytic Degradation (Acidic and Basic):

-

Acidic: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.

-

Basic: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for a specified period. After each time point, neutralize the solution with 0.1 M HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified period. Dilute to a suitable concentration for analysis.

-

-

Photolytic Degradation:

-

Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions to assess thermal degradation.

-

After exposure, dilute the samples for analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

-

The following diagram illustrates the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Handling and Safety Precautions

When working with this compound, it is important to follow standard laboratory safety procedures to minimize exposure and ensure a safe working environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or aerosols.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid dust formation.

-

Disposal: Dispose of waste material according to local, state, and federal regulations.

By following these guidelines for storage, handling, and stability assessment, researchers can ensure the integrity of their this compound samples and the validity of their experimental data.

References

Methodological & Application

Application Notes and Protocols for Metrizoic Acid Density Gradient Centrifugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid and its salts are iodinated benzoic acid derivatives commonly used as X-ray contrast media. In the realm of cell biology and biomedical research, these compounds, along with the structurally similar diatrizoic acid, are utilized in the preparation of density gradient media for the separation of cells and subcellular particles. Density gradient centrifugation is a fundamental technique that allows for the isolation of specific cell populations from a heterogeneous mixture based on their size and density. This method is pivotal for a wide range of applications, from basic research in immunology and cell biology to clinical applications in diagnostics and cell therapy.

The principle of this technique lies in layering a cell suspension over a solution of a specific density (the density gradient medium) and then centrifuging the sample. During centrifugation, cells with a higher density than the medium will pellet at the bottom of the tube, while cells with a lower density will remain on top. Cells with a density similar to that of the medium will form a distinct layer at the interface between the medium and the sample layer. This allows for the effective separation and enrichment of target cell populations, such as peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes.

Data Presentation

The following table summarizes typical quantitative parameters for lymphocyte separation using a density gradient medium with a density of approximately 1.077 g/mL, which is characteristic of formulations containing salts of tri-iodobenzoic acid derivatives like metrizoate or diatrizoate, often in combination with polysucrose (e.g., Ficoll®).

| Parameter | Value | Notes |

| Density of Separation Medium | 1.077 - 1.080 g/mL at 20°C | This density is optimized for the separation of mononuclear cells from whole blood.[1] |

| Centrifugation Speed | 400 - 800 x g | The centrifugal force should be sufficient to pellet erythrocytes and granulocytes while allowing mononuclear cells to band at the interface.[1][2][3] |

| Centrifugation Time | 15 - 30 minutes | A shorter duration may result in incomplete separation, while a longer time could lead to cell damage.[1] |

| Temperature | Room Temperature (18-25°C) | Maintaining a consistent temperature is important for reproducible results. |

| Blood Dilution | 1:1 with a balanced salt solution | Dilution of the blood sample reduces cell crowding and improves the sharpness of the resulting cell bands. |

| Sample to Medium Ratio | e.g., 4 mL diluted blood to 3 mL medium | This ratio can be scaled up or down depending on the volume of the starting sample and the size of the centrifuge tube. |

Experimental Protocols

Protocol for the Isolation of Mononuclear Cells from Human Peripheral Blood

This protocol is a generalized procedure based on established methods for lymphocyte separation using density gradient media containing tri-iodobenzoic acid derivatives.

Materials:

-

This compound-based density gradient medium (density 1.077 g/mL), sterile-filtered and at room temperature.

-

Anticoagulated (e.g., with heparin or EDTA) whole human blood.

-

Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), calcium and magnesium-free.

-

Sterile conical centrifuge tubes (15 mL or 50 mL).

-

Sterile pipettes.

-

Centrifuge with a swinging-bucket rotor.

-

Laminar flow hood for sterile work.

Procedure:

-

Preparation of Blood Sample:

-

Bring the anticoagulated whole blood to room temperature.

-

In a sterile conical tube, dilute the blood 1:1 with PBS or HBSS. For example, mix 5 mL of blood with 5 mL of PBS. Gently mix by inverting the tube.

-

-

Layering the Density Gradient:

-

Carefully pipette the desired volume of the this compound density gradient medium into a new sterile conical centrifuge tube. For a 15 mL tube, 3-4 mL of medium is typically used.

-

Slowly and carefully layer the diluted blood sample on top of the density gradient medium. This can be done by tilting the tube with the medium and letting the diluted blood run down the side of the tube. It is crucial to create a sharp interface between the two layers and to avoid mixing.

-

-

Centrifugation:

-

Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off. A slow deceleration is important to prevent disruption of the separated cell layers.

-

-

Harvesting Mononuclear Cells:

-

After centrifugation, four distinct layers will be visible:

-

The top layer consisting of plasma and platelets.

-

A cloudy band at the interface containing the mononuclear cells (lymphocytes and monocytes).

-

The clear density gradient medium.

-

A pellet at the bottom of the tube containing red blood cells and granulocytes.

-

-

Carefully aspirate the top plasma layer without disturbing the mononuclear cell layer.

-

Using a sterile pipette, carefully collect the mononuclear cell layer at the interface and transfer it to a new sterile centrifuge tube.

-

-

Washing the Cells:

-

Add at least 3 volumes of PBS or HBSS to the collected mononuclear cells (e.g., 10 mL of buffer for every 1-2 mL of collected cells).

-

Gently resuspend the cells by inverting the tube or by gentle pipetting.

-

Centrifuge at 180-250 x g for 10 minutes at room temperature to pellet the cells. This lower speed is sufficient to pellet the lymphocytes while minimizing cell damage.

-

Carefully discard the supernatant.

-

Repeat the washing step one more time to ensure complete removal of the density gradient medium and platelets.

-

-

Cell Counting and Resuspension:

-

After the final wash, resuspend the cell pellet in an appropriate volume of cell culture medium or buffer for your downstream application.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess cell viability using a method such as trypan blue exclusion.

-

Mandatory Visualization

Caption: Experimental workflow for the isolation of mononuclear cells using this compound density gradient centrifugation.

Caption: Logical relationship diagram illustrating the principle of cell separation by density.

References

Application Notes and Protocols for Virus Purification Using a Metrizoic Acid Gradient

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of viruses is a critical step in virology research, vaccine development, and the production of viral vectors for gene therapy. Density gradient ultracentrifugation is a widely used method for separating viral particles from host cell contaminants based on their buoyant density. While various gradient media such as sucrose and cesium chloride are common, Metrizoic Acid and its salts (e.g., sodium metrizoate, diatrizoate) offer an alternative for the purification of certain viruses. This document provides a detailed protocol for virus purification using a this compound gradient, with a focus on Herpes Simplex Virus (HSV) and Hepatitis A Virus (HAV), for which this method has been documented.

This compound is a non-ionic, iodinated density gradient medium. Its application in virology has been noted for achieving high purification folds, particularly for enveloped viruses. The following protocols and data are compiled from published research to guide scientists in applying this technique.

Data Presentation

The following tables summarize quantitative data from studies that have utilized this compound or its derivatives for virus purification.

Table 1: Purification of Herpes Simplex Virus (HSV) Nucleocapsids with a Sodium Metrizoate Gradient

| Parameter | Value | Reference |

| Virus | Herpes Simplex Virus (HSV) | [1] |

| Gradient Material | Sodium Metrizoate | [1] |

| Recovery of Nucleocapsids | 30-60% | [1] |

| Purification from Host DNA | 900-fold | [1] |

| Purification from Host Protein | 1700-fold | [1] |

Table 2: Purification of Hepatitis A Virus (HAV) with a Diatrizoate Gradient (Renografin-76)

| Parameter | Value | Reference |

| Virus | Hepatitis A Virus (HAV) | |

| Gradient Material | Renografin-76 (Diatrizoate) | |

| Antigen Recovery | ~33% | |

| Antigen Enrichment | 200-300-fold |

Experimental Protocols

This section provides a detailed methodology for virus purification using a this compound gradient. The protocol is based on established methods, particularly the novel gradient formation technique described by Blomberg et al. (1976).

Protocol 1: Purification of Herpes Simplex Virus (HSV) Nucleocapsids using a Sodium Metrizoate Gradient

This protocol is adapted from the methods described for the purification of HSV nucleocapsids.

Materials:

-

Crude virus preparation (clarified cell lysate)

-

Sodium Metrizoate solution (e.g., 30-50% w/v in a suitable buffer)

-

Buffer (e.g., Phosphate Buffered Saline - PBS)

-

Ultracentrifuge and appropriate rotors (e.g., swinging bucket rotor)

-

Ultracentrifuge tubes

-

Syringes and needles for sample loading and collection

-

Dialysis tubing or cassettes for desalting

Procedure:

-

Preparation of Crude Virus Lysate:

-

Infect susceptible host cells with HSV.

-

When cytopathic effect (CPE) is evident, harvest the infected cells.

-

Subject the cells to freeze-thaw cycles to release intracellular virions.

-

Clarify the lysate by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Collect the supernatant containing the virus.

-

-

Preparation of the Linear this compound Gradient:

-

A linear density gradient can be formed by a simple and rapid freeze-thaw technique.

-

Fill an ultracentrifuge tube with a homogeneous solution of sodium metrizoate at the desired final average concentration (e.g., 40% w/v) in buffer.

-

Freeze the solution completely at -20°C or below.

-

Thaw the frozen solution at room temperature or 4°C. This process of freezing and thawing generates a linear density gradient.

-

-

Ultracentrifugation:

-

Carefully layer the clarified virus supernatant onto the top of the pre-formed this compound gradient.

-

Place the tubes in a swinging bucket rotor and load them into the ultracentrifuge.

-

Centrifuge at a high speed (e.g., 100,000 - 150,000 x g) for a sufficient duration to allow the virus particles to band at their isopycnic density (typically 2-4 hours). The optimal speed and time will need to be determined empirically for the specific virus and rotor combination.

-

-

Virus Band Collection:

-

After centrifugation, carefully remove the tubes from the rotor.

-

The virus band should be visible as an opalescent layer within the gradient.

-

Puncture the side of the tube with a needle attached to a syringe and carefully aspirate the virus band. Alternatively, fractions can be collected from the top or bottom of the tube.

-

-

Removal of this compound:

-

The collected virus fraction will contain a high concentration of this compound, which may need to be removed for downstream applications.

-

Dialyze the virus suspension against a suitable buffer (e.g., PBS) overnight at 4°C with multiple buffer changes. Use dialysis tubing with an appropriate molecular weight cut-off (MWCO) to retain the virus particles.

-

-

Storage:

-

Aliquot the purified virus and store at -80°C.

-

Visualizations

Experimental Workflow for Virus Purification

Caption: Workflow for virus purification using a this compound gradient.

Logical Relationship of Purification Steps

References

Application Notes and Protocols for Lymphocyte Separation from Whole Blood Using Metrizoate-Based Density Gradient Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of viable and pure lymphocyte populations from whole blood is a critical preliminary step for a wide range of applications in immunology, cell biology, and drug development. These applications include, but are not limited to, histocompatibility testing, in vitro cell-mediated immunity assays, and other procedures requiring purified lymphocyte preparations[1]. The density gradient centrifugation method, pioneered by Bøyum, offers a rapid, simple, and reliable technique for this purpose[1][2]. This method leverages differences in the buoyant density of various blood cell types.

Historically, this technique utilized a solution containing Ficoll, a high molecular weight sucrose polymer, and sodium metrizoate[1][2]. While many modern formulations have substituted sodium metrizoate with sodium diatrizoate, the fundamental principle remains unchanged. When anticoagulated and diluted whole blood is carefully layered over a density gradient medium and centrifuged, the components separate into distinct layers. Erythrocytes and granulocytes, which are denser, sediment to the bottom of the tube. Lymphocytes and other mononuclear cells (monocytes), being less dense, concentrate in a distinct band at the interface between the plasma and the separation medium. This allows for their simple and effective isolation.

These application notes provide a detailed protocol for the separation of lymphocytes from whole blood using a metrizoate-based density gradient medium, along with expected outcomes and troubleshooting.

Quantitative Data Summary

The efficiency of lymphocyte separation using metrizoate-based density gradient media can be assessed by purity, viability, and recovery of the isolated cells. The following table summarizes typical quantitative outcomes reported in the literature.

| Parameter | Typical Value | Notes |

| Purity of Separated Lymphocytes | ~95% | The purity of the isolated mononuclear cell fraction is consistently high, even with low initial proportions of lymphocytes. |

| Cell Viability | >96% | The viability of the separated lymphocytes is not significantly impaired by this separation procedure. Commercial media based on this principle also report high viability. |

| Recovery | Variable | Lymphocyte recovery can be influenced by several factors, including the freshness of the blood sample and adherence to the protocol. |

Experimental Protocol: Lymphocyte Separation via Density Gradient Centrifugation

This protocol is a generalized procedure based on the original Ficoll-Metrizoate method. It is recommended to use fresh blood (less than 2 hours old) for optimal results.

Materials:

-

Anticoagulated whole blood (e.g., treated with heparin, EDTA, or citrate)

-

Metrizoate-based density gradient medium (e.g., historical Ficoll-Metrizoate or modern analogues like Ficoll-Paque™ or Lymphocyte Separation Medium (LSM))

-

Sterile physiological saline or balanced salt solution (e.g., PBS)

-

Sterile conical centrifuge tubes (15 mL or 50 mL)

-

Sterile pipettes

-

Centrifuge with a swinging-bucket rotor

-

Laminar flow hood for sterile work

Procedure:

-

Preparation of Blood Sample:

-

Bring the density gradient medium and blood sample to room temperature (18-25°C).

-